molecular formula C23H23FO6S2 B4322961 ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE

ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4322961
M. Wt: 478.6 g/mol
InChI Key: DSOLKDUFKZVITQ-UHFFFAOYSA-N
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Description

Diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and two thiophene rings, each substituted with hydroxy and carboxylate groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-[(3-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of both fluorophenyl and thiophene moieties, which impart distinct chemical properties and potential biological activities not found in similar compounds.

Properties

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-(3-fluorophenyl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FO6S2/c1-5-29-22(27)15-11(3)31-20(18(15)25)17(13-8-7-9-14(24)10-13)21-19(26)16(12(4)32-21)23(28)30-6-2/h7-10,17,25-26H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOLKDUFKZVITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC(=CC=C2)F)C3=C(C(=C(S3)C)C(=O)OCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
ETHYL 5-[[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL](3-FLUOROPHENYL)METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE

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